5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2.C2H2O4/c1-22-14-6-4-12(5-7-14)9-20-10-13(11-20)17-18-16(19-21-17)15-3-2-8-23-15;3-1(4)2(5)6/h2-8,13H,9-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDGIMKJARSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the compound with oxalic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methylthio groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring or the azetidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield a sulfoxide or sulfone, while reduction of the oxadiazole ring may lead to the formation of an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders. Preclinical studies may involve evaluating its efficacy, toxicity, and pharmacokinetics.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of 1,2,4-oxadiazoles, which are widely studied for their diverse pharmacological properties. Below is a comparative analysis with key analogs:
Pyrrolidine-Based Oxadiazoles ()
- Example Compounds :
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
- Comparison: Core Structure: Both share the 1,2,4-oxadiazole core but replace the azetidine ring with a pyrrolidine ring. Substituents: The phenylethyl and pyridyl groups contrast with the thiophen-2-yl and 4-(methylthio)benzyl groups in the target compound.
Isoxazole and Thiazole Derivatives ()
- Example Compounds: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (Compound 15) 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40)
- Comparison :
- Core Structure : These compounds feature benzamide backbones with thio-linked heterocycles (oxadiazole, thiazole) instead of the oxadiazole-azetidine scaffold.
- Substituents : The methylthio groups in Compound 15 and nitro groups in Compound 40 differ electronically from the methylthio-benzyl group in the target compound.
- Implications : The benzamide moiety may enhance membrane permeability, while nitro groups could introduce redox-sensitive properties .
Trifluoromethyl-Substituted Oxadiazoles ()
- Example Compound : SEW 2871 (5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole)
- Comparison :
- Core Structure : Shares the 1,2,4-oxadiazole core but lacks the azetidine ring.
- Substituents : Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the methylthio-benzyl group.
- Implications : SEW 2871 is a potent S1P1 receptor agonist, suggesting that electron-withdrawing groups (e.g., CF₃) on the oxadiazole scaffold can modulate receptor binding .
Nitro-Substituted Oxadiazoles ()
- Example Compound : 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Comparison: Core Structure: Matches the oxadiazole-thiophene motif but lacks the azetidine moiety. Substituents: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methylthio group.
Physicochemical and Pharmacological Trends
Table 1: Structural and Functional Comparison of Selected Analogs
Research Implications and Gaps
- Structural Insights : The azetidine ring’s rigidity may favor selective receptor interactions, while the methylthio group’s moderate lipophilicity could balance solubility and membrane permeability.
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparative studies with SEW 2871 suggest that substituent engineering (e.g., CF₃ vs. methylthio) could fine-tune receptor affinity .
- Synthetic Challenges : The azetidine ring’s synthesis (e.g., strain due to small ring size) may require specialized protocols compared to pyrrolidine-based analogs .
Biological Activity
The compound 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate represents a novel structure that incorporates both azetidine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Structure and Properties
The compound features:
- Azetidine ring : A four-membered nitrogen-containing heterocycle known for its role in various biological activities.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom, recognized for its significant pharmacological potential.
- Thienyl group : Contributes to the compound's electronic properties and may enhance biological activity.
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with compounds containing azetidine and oxadiazole rings. The following sections summarize key findings related to the specific compound .
Antimicrobial Activity
Compounds with oxadiazole structures have been reported to exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial effects : Research indicates that derivatives of 1,3,4-oxadiazoles can effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the azetidine ring may enhance this activity due to its ability to interact with bacterial cell membranes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Other 1,3,4-Oxadiazole Derivatives | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:
- Mechanism of Action : The oxadiazole core can interact with DNA or RNA, disrupting replication processes and leading to cell death .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | TBD |
| MCF-7 (Breast) | TBD |
Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines:
- Cytokine Inhibition : Studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in vitro .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated various 1,3,4-oxadiazole derivatives against multiple bacterial strains. The results demonstrated that modifications in the azetidine structure significantly influenced antimicrobial potency .
- Anticancer Research : In a comparative study involving several oxadiazole derivatives, it was found that those with additional thiophene groups exhibited enhanced cytotoxicity against breast cancer cells compared to their simpler counterparts .
- Inflammation Model : In vivo studies using murine models showed that treatment with oxadiazole-containing compounds led to a significant reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
